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Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health

concern, with a pressing need for effective therapeutic interventions. A key cellular energy

sensor, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target

for NAFLD due to its central role in regulating hepatic lipid metabolism, inflammation, and

fibrosis.[1][2][3][4][5] This technical guide focuses on PF-06679142, a potent, orally active

AMPK activator, and explores its potential application in the context of NAFLD. While direct

clinical or preclinical studies of PF-06679142 in NAFLD are not extensively published, this

document synthesizes the available information on its mechanism of action and data from

closely related compounds to provide a comprehensive resource for researchers.

Introduction to PF-06679142
PF-06679142 is a novel, small-molecule activator of AMPK that exhibits high potency.[1][2] It

belongs to a series of indole acid direct activators of AMPK developed by Pfizer.[3][4][5] The

primary mechanism of action of PF-06679142 is the direct activation of AMPK, a critical

regulator of cellular energy homeostasis.[2]
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Property Value Reference

IUPAC Name

(S)-4,6-Difluoro-5-(4-

(tetrahydro-2H-pyran-2-

yl)phenyl)-1H-indole-3-

carboxylic Acid

[2]

Molecular Formula C20H17F2NO3 [2]

Molecular Weight 357.36 g/mol [2]

CAS Number 1467059-66-0 [2]

Appearance Solid powder [2]

Solubility Soluble in DMSO [2]

The Role of AMPK in NAFLD and the Therapeutic
Rationale for PF-06679142
AMPK acts as a central regulator of metabolism, and its activation can counteract many of the

pathological processes underlying NAFLD. In the liver, activated AMPK orchestrates a shift

from anabolic to catabolic pathways.[6]

Key functions of AMPK activation in the liver include:

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates key enzymes involved in

fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA

reductase.[7][8]

Promotion of Fatty Acid Oxidation: AMPK activation stimulates the uptake and oxidation of

fatty acids in mitochondria.

Suppression of Inflammation: AMPK can exert anti-inflammatory effects through various

signaling pathways.

Reduction of Fibrosis: Preclinical studies with other AMPK activators have shown a reduction

in markers of hepatic fibrosis.[7][8]
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The therapeutic rationale for using an AMPK activator like PF-06679142 in NAFLD is to restore

normal hepatic metabolic function, thereby reducing steatosis, inflammation, and fibrosis.

Signaling Pathway of AMPK Activation and its
Downstream Effects in Hepatocytes
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Caption: AMPK signaling cascade in hepatocytes activated by PF-06679142.

Preclinical Data for PF-06679142 and Related
Compounds
While specific NAFLD studies with PF-06679142 are not publicly available, data from its

characterization and from studies with the structurally related AMPK activator, PF-06409577,

provide valuable insights.
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In Vitro Potency of PF-06679142
Assay Parameter Value Reference

AMPK Activation

(α1β1γ1 isoform)
EC50 22 nM [1]

Preclinical Pharmacokinetics of PF-06679142 in Rats
The following data is from a study by Edmonds et al. (2018), where PF-06679142 is referred to

as "Compound 10".

Parameter Route Dose Value

Clearance (CLp) IV 1 mg/kg 14 mL/min/kg

Volume of Distribution

(Vss)
IV 1 mg/kg 2.5 L/kg

Half-life (t1/2) IV 1 mg/kg 2.5 h

Bioavailability (F) PO 3 mg/kg 88%

Data from Edmonds DJ, et al. J Med Chem. 2018.

Preclinical Efficacy of the Related AMPK Activator PF-
06409577 in NAFLD Models
A study by Cameron et al. (2018) demonstrated the efficacy of PF-06409577 in rodent and

primate models of NAFLD.

Rodent Model (High-Fat Diet-Induced NAFLD in Mice):
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Parameter Treatment Group Change from Control

Liver Triglycerides PF-06409577 ↓ 40%

Plasma Cholesterol PF-06409577 ↓ 30%

Hepatic Gene Expression

(Fibrosis markers)
PF-06409577 Significantly Reduced

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Primate Model (Naturally Occurring Obese and Insulin-Resistant Cynomolgus Monkeys):

Parameter Treatment Group Change from Baseline

Plasma Cholesterol PF-06409577 ↓ 25%

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Proposed Experimental Protocols for Investigating
PF-06679142 in NAFLD
Based on the known mechanism of action and data from related compounds, the following

experimental workflows are proposed for the preclinical evaluation of PF-06679142 in NAFLD.

In Vitro Assessment in Primary Hepatocytes
Objective: To determine the direct effects of PF-06679142 on hepatocyte lipid metabolism and

inflammatory signaling.

Methodology:

Hepatocyte Isolation: Isolate primary hepatocytes from rodents (rats or mice) or use

cryopreserved human hepatocytes.

Induction of Steatosis: Treat hepatocytes with a mixture of oleic and palmitic acids to induce

lipid accumulation.
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PF-06679142 Treatment: Treat steatotic hepatocytes with varying concentrations of PF-
06679142.

Endpoint Analysis:

Lipid Accumulation: Quantify intracellular triglycerides and cholesterol.

De Novo Lipogenesis: Measure the incorporation of 14C-acetate into fatty acids.

Fatty Acid Oxidation: Measure the conversion of 14C-palmitate to CO2.

Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in

lipogenesis (e.g., SREBP-1c, FASN, ACC1), fatty acid oxidation (e.g., CPT1A, PGC1α),

and inflammation (e.g., TNF-α, IL-6).

Western Blot Analysis: Assess the phosphorylation status of AMPK and ACC.

Experimental Workflow for In Vitro Hepatocyte Studies

Isolate/Culture Primary Hepatocytes

Induce Steatosis (Oleic/Palmitic Acid)

Treat with PF-06679142

Quantify Lipids (Triglycerides, Cholesterol) Measure De Novo Lipogenesis Measure Fatty Acid Oxidation Analyze Gene Expression (qRT-PCR) Analyze Protein Phosphorylation (Western Blot)
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Caption: Workflow for in vitro evaluation of PF-06679142 in hepatocytes.

In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model
Objective: To evaluate the therapeutic efficacy of PF-06679142 in a preclinical model of

NAFLD.

Methodology:

Animal Model: Use C57BL/6J mice fed a high-fat, high-fructose diet for 12-16 weeks to

induce NAFLD/NASH.

Treatment: Administer PF-06679142 or vehicle control orally, once daily, for 4-8 weeks.

In-life Monitoring: Monitor body weight, food intake, and perform glucose and insulin

tolerance tests.

Terminal Endpoint Analysis:

Plasma Analysis: Measure plasma levels of ALT, AST, triglycerides, cholesterol, glucose,

and insulin.

Liver Histology: Perform H&E staining for steatosis, inflammation, and ballooning (NAFLD

Activity Score), and Sirius Red staining for fibrosis.

Liver Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.

Gene and Protein Expression: Analyze liver tissue for changes in markers of lipogenesis,

fatty acid oxidation, inflammation, and fibrosis.

Logical Flow for In Vivo NAFLD Model Investigation
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Caption: Logical workflow for in vivo testing of PF-06679142 in a NAFLD model.

Future Directions and Considerations
The investigation of PF-06679142 for NAFLD is still in its early stages. Future research should

focus on:

Dose-response studies in relevant preclinical models to establish the optimal therapeutic

window.

Combination therapy studies to explore potential synergies with other NAFLD drug

candidates.

Long-term safety and toxicology studies to support potential clinical development.

Investigation of effects on extrahepatic tissues to understand the full metabolic impact of PF-
06679142.
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Conclusion
PF-06679142 is a potent AMPK activator with a promising therapeutic rationale for the

treatment of NAFLD. While direct evidence in NAFLD models is pending, the well-established

role of AMPK in hepatic metabolism and the encouraging data from related compounds provide

a strong foundation for its further investigation. The experimental protocols outlined in this

guide offer a roadmap for elucidating the potential of PF-06679142 as a novel therapy for this

prevalent and serious liver disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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